molecular formula C27H24N4O5S B2397278 2-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one CAS No. 2097937-60-3

2-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B2397278
CAS No.: 2097937-60-3
M. Wt: 516.57
InChI Key: CLDNHFXUDALKBH-UHFFFAOYSA-N
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Description

2-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C27H24N4O5S and its molecular weight is 516.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

Researchers have synthesized various derivatives related to the compound , exploring their potential antimicrobial activities. For instance, Bektaş et al. (2007) developed novel 1,2,4-triazole derivatives, including compounds with structural similarities, which exhibited good to moderate antimicrobial activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). This research highlights the compound's potential application in developing new antimicrobial agents.

Thermo-physical Properties

The thermo-physical properties of compounds structurally related to the query compound have been studied to understand their behavior in various solvents. Godhani et al. (2013) investigated the thermo-physical characterization of 1,3,4-oxadiazole derivatives in chloroform and N,N-dimethylformamide, providing insight into how structural modifications affect Gibbs energy, enthalpy, and entropy (Godhani, Dobariya, Sanghani, & Mehta, 2013). These findings are crucial for understanding the compound's applications in material science and chemistry.

Antitumor Activity and Molecular Docking Study

A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, which are structurally related to the query compound, were synthesized and evaluated for their in vitro antitumor activity. Results demonstrated that certain derivatives showed significant broad-spectrum antitumor activity, nearly 1.5–3.0-fold more potent compared to the positive control 5-FU. Molecular docking studies were performed to understand the compounds' interaction with target proteins, contributing to drug design and development processes (Al-Suwaidan, Abdel-Aziz, Shawer, Ayyad, Alanazi, El-Morsy, Mohamed, Abdel-Aziz, El-Sayed, & El-Azab, 2016).

Properties

IUPAC Name

2-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(2-methoxyphenyl)methyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O5S/c1-33-19-12-18(13-20(14-19)34-2)25-29-24(36-30-25)16-37-27-28-22-10-6-5-9-21(22)26(32)31(27)15-17-8-4-7-11-23(17)35-3/h4-14H,15-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDNHFXUDALKBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC(=CC(=C5)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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